molecular formula C21H23NO4 B11371914 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11371914
M. Wt: 353.4 g/mol
InChI Key: JMWZOYMFWREASJ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenoxy group, two furan rings, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.

    Introduction of Furan Rings: The phenoxy intermediate is then reacted with furan-2-carbaldehyde and 5-methylfuran-2-carbaldehyde under specific conditions to introduce the furan rings.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with an amine derivative to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Halogenated or nitrated phenoxy derivatives

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and furan rings may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-methylenebisfuran: A compound with two furan rings connected by a methylene bridge.

    2-acetyl-5-methylfuran: A furan derivative with an acetyl group.

    2-furfurylfuran: A compound with a furan ring substituted with a furfuryl group.

Uniqueness

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is unique due to its combination of phenoxy and furan rings, along with the acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C21H23NO4/c1-15-6-4-7-16(2)21(15)25-14-20(23)22(12-18-8-5-11-24-18)13-19-10-9-17(3)26-19/h4-11H,12-14H2,1-3H3

InChI Key

JMWZOYMFWREASJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C

Origin of Product

United States

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